molecular formula C24H19N3O5S B2683662 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid CAS No. 1989758-11-3

4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid

Cat. No.: B2683662
CAS No.: 1989758-11-3
M. Wt: 461.49
InChI Key: MXJGCRAKCYADKA-UHFFFAOYSA-N
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Description

4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a methoxyphenyl group, and a benzoic acid moiety, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, often using methoxybenzene and a suitable electrophile.

    Attachment of the Mercapto Group: The mercapto group is added through nucleophilic substitution reactions, typically using thiol reagents.

    Coupling with Benzoic Acid: The final step involves coupling the quinazolinone derivative with benzoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The quinazolinone core is known for its pharmacological properties, and modifications to this structure can lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid depends on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding (in the case of the mercapto group). These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid
  • 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]phenylacetic acid
  • 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]salicylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications in different fields.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

4-[[[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-32-18-9-7-17(8-10-18)27-22(29)19-11-6-16(12-20(19)26-24(27)33)21(28)25-13-14-2-4-15(5-3-14)23(30)31/h2-12H,13H2,1H3,(H,25,28)(H,26,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGCRAKCYADKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(=O)O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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